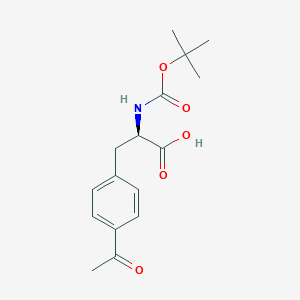
Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.34 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) is 307.14197277 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Boc-D-4-Acetylphenylalanine, also known as Boc-D-Phe(4-Ac)-OH, is a synthetic amino acid derivative that has garnered attention in various fields of biological research and pharmaceutical applications. This compound is particularly significant in peptide synthesis, drug development, and bioconjugation processes. The following sections delve into its biological activity, applications, and relevant research findings.
Boc-D-Phe(4-Ac)-OH is characterized by the presence of an acetyl group at the para position of the phenylalanine side chain. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₁H₁₃NO₃
- Molecular Weight : 219.23 g/mol
- IUPAC Name : (2S)-2-amino-3-(4-acetylphenyl)propanoic acid
Biological Activity
1. Peptide Synthesis
Boc-D-Phe(4-Ac)-OH serves as a vital building block in the synthesis of peptides. Its unique structure allows for selective modifications, facilitating the creation of complex peptides tailored for specific biological activities. This capability is particularly useful in the pharmaceutical industry for developing new drugs that target specific biological pathways .
2. Drug Development
The compound plays a crucial role in designing peptide-based therapeutics. Its acetyl group enhances the stability and bioavailability of drug candidates, making them more effective compared to traditional small-molecule drugs. Research indicates that incorporating Boc-D-Phe(4-Ac)-OH into drug formulations can improve specificity and efficacy .
3. Bioconjugation
Boc-D-Phe(4-Ac)-OH is utilized in bioconjugation processes, allowing researchers to attach biomolecules to drugs or imaging agents for targeted delivery. This application is vital in developing precision medicine approaches, where therapies are tailored to individual patient profiles .
4. Research in Neuroscience
The compound is employed in studies related to neuropeptides, which are essential for understanding various neurological disorders. By exploring the effects of Boc-D-Phe(4-Ac)-OH on neuropeptide activity, researchers aim to develop potential treatments for conditions such as depression and anxiety .
5. Protein Engineering
In biotechnology applications, Boc-D-Phe(4-Ac)-OH is used to modify proteins to enhance their stability and activity. This modification can lead to improved therapeutic proteins with better performance in clinical settings .
Table 1: Summary of Research Findings on Boc-D-Phe(4-Ac)-OH
特性
IUPAC Name |
(2R)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBRFBNRDRVUAF-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














